1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose
Overview
Description
- The protonated derivative forms isolable salts, such as aminoacetone hydrochloride ([CH₃C(O)CH₂NH₃]Cl).
- Aminoacetone is an intermediate in the metabolism of threonine and glycine .
Aminoacetone: is an organic compound with the formula . In its gaseous form, it is stable, but upon condensation, it reacts with itself.
Mechanism of Action
Target of Action
It is known that this compound is a vital biomedical compound with immense potential for drug development targeting diverse diseases .
Mode of Action
It is known to be utilized as a precursor in synthesizing carbohydrate-based pharmaceuticals , which suggests that it may interact with its targets through biochemical reactions involving carbohydrate metabolism.
Biochemical Pathways
Given its role as a precursor in synthesizing carbohydrate-based pharmaceuticals , it can be inferred that it may be involved in the metabolic pathways related to carbohydrate metabolism.
Result of Action
Its utilization as a precursor in synthesizing carbohydrate-based pharmaceuticals suggests that it may have significant effects on cellular processes related to carbohydrate metabolism.
Biochemical Analysis
Biochemical Properties
The role of 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose in biochemical reactions is primarily as an intermediate in organic synthesis of drug molecules. It is principally utilized in research for developing treatments targeting diabetes and other glucose-related disorders
Cellular Effects
Molecular Mechanism
Metabolic Pathways
It could potentially affect metabolic flux or metabolite levels given its role in drug synthesis.
Preparation Methods
Synthetic Routes: Aminoacetone can be synthesized through various methods, including of with or .
Reaction Conditions: These reactions typically occur under , using or .
Industrial Production: While aminoacetone is not produced industrially on a large scale, it serves as a precursor for other compounds.
Chemical Reactions Analysis
Reactions: Aminoacetone can undergo various reactions, including , , and .
Common Reagents and Conditions: For oxidation, are often used. Reduction can be achieved with or .
Major Products: The major products depend on the specific reaction conditions and the substituents present.
Scientific Research Applications
Chemistry: Aminoacetone is a valuable building block for the synthesis of other compounds.
Biology: It plays a role in the metabolism of amino acids.
Medicine: Research investigates its potential as a precursor for drug development.
Industry: Although not directly used in industry, its derivatives find applications.
Comparison with Similar Compounds
- Aminoacetone is unique due to its simple structure and role as an intermediate.
- Similar compounds include methylglyoxal , glyoxal , and other small aldehydes.
Properties
IUPAC Name |
[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl] 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-11(15)10(14)9-6-18-13(12)19-9/h2-5,9-15H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBPXGGBTQVDQH-UJPOAAIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@@H]([C@H]3CO[C@@H]2O3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441574 | |
Record name | (1R,2S,3S,4R,5R)-2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3868-05-1 | |
Record name | (1R,2S,3S,4R,5R)-2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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